ETHYL 4-(4-METHYLPHENYL)-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE
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Overview
Description
Ethyl 4-(4-methylphenyl)-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with an ethyl ester, a 4-methylphenyl group, and a 9H-xanthen-9-ylcarbonyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-METHYLPHENYL)-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the 4-Methylphenyl Group: This step involves a Friedel-Crafts acylation reaction where the thiophene ring is reacted with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Ethyl Ester: The carboxylic acid group on the thiophene ring is esterified using ethanol and a strong acid catalyst like sulfuric acid.
Attachment of the 9H-Xanthen-9-ylcarbonyl Amine Group: This step involves the reaction of the intermediate compound with 9H-xanthen-9-ylcarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methylphenyl)-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
Ethyl 4-(4-methylphenyl)-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-METHYLPHENYL)-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(9H-xanthen-9-ylamino)benzoate
- 9-(4-Methylphenyl)-9H-xanthen-9-ol
Uniqueness
Ethyl 4-(4-methylphenyl)-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C28H23NO4S |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
ethyl 4-(4-methylphenyl)-2-(9H-xanthene-9-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C28H23NO4S/c1-3-32-28(31)25-21(18-14-12-17(2)13-15-18)16-34-27(25)29-26(30)24-19-8-4-6-10-22(19)33-23-11-7-5-9-20(23)24/h4-16,24H,3H2,1-2H3,(H,29,30) |
InChI Key |
YDZKMXJHFBYJPG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
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